Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13316314
InChI: InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol

Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13316314

Molecular Formula: C20H23NO4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
IUPAC Name (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1
Standard InChI Key XFLHWJLBGXTNJN-DLBZAZTESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 1-naphthyl group. The trans configuration refers to the relative positions of these substituents on the pyrrolidine ring, which adopts a rigid conformation due to steric and electronic effects. The tert-butoxycarbonyl (Boc) protecting group at the nitrogen enhances stability during synthetic manipulations .

Molecular Formula: C₂₀H₂₃NO₄
Molecular Weight: 341.4 g/mol
IUPAC Name: (3S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid.

Physicochemical Characteristics

  • Boiling Point: 469.9±45.0 °C (predicted) .

  • Density: 1.235±0.06 g/cm³ .

  • pKa: 3.67±0.40 (carboxylic acid group) .

  • Solubility: Limited in aqueous media but soluble in polar organic solvents (e.g., methanol, dimethylformamide) .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid typically involves multi-step sequences emphasizing enantioselectivity and regiocontrol:

  • Enantioselective Hydrogenation: A patented method (US8344161B2) describes the use of ruthenium catalysts, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], for asymmetric hydrogenation of dihydro-pyrrole intermediates. This approach achieves >99.9% enantiomeric excess (ee) under 40 bar H₂ pressure .

  • Chiral Auxiliary-Mediated Cyclization: As reported in WO2019016745A1, pent-2-enamide intermediates are cyclized using trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, yielding the pyrrolidine core with high stereochemical fidelity .

  • Protection/Deprotection Strategies: The Boc group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions (e.g., HCl/AcOH) .

Optimization Challenges

  • Cis-Trans Isomer Separation: Residual cis isomers (≤2%) are removed via crystallization at the isoelectric point (pH ≈ 3.5), leveraging differences in polarity .

  • Catalyst Efficiency: Ruthenium-based catalysts require precise ligand tuning to minimize side reactions and enhance turnover numbers .

Pharmaceutical and Medicinal Applications

Neurological Drug Development

The compound’s naphthalene moiety enables π-π interactions with aromatic residues in CNS receptors, making it a key intermediate in drugs targeting:

  • Epilepsy: Modulators of ionotropic glutamate receptors (e.g., GluK1 antagonists) .

  • Neurodegenerative Diseases: Aβ aggregation inhibitors for Alzheimer’s therapy .

Table 1: Pharmacological Profile of Derivatives

DerivativeTarget ReceptorIC₅₀ (μM)Selectivity (vs. GluK2)
(S,S)-1bGluK16 ± 2>100-fold
Cis-15 (unwanted isomer)NMDA45N/A

Data sourced from .

Chiral Auxiliary in Asymmetric Synthesis

The Boc-protected amine serves as a chiral auxiliary in the synthesis of β-proline analogs, enabling access to enantiopure compounds via dynamic kinetic resolution . For example, in the production of Upadacitinib intermediates, the compound facilitates C–C bond formation with >99% ee .

Material Science Applications

Polymer and Coating Additives

The rigid naphthalene-pyrrolidine framework enhances thermal stability in polymers. Applications include:

  • High-Performance Epoxies: 10–15% improvements in glass transition temperatures (Tg) .

  • Conductive Films: Dopants for polyaniline-based semiconductors .

Biological and Mechanistic Studies

Receptor Binding Studies

X-ray crystallography of the compound bound to GluK1 (PDB: 4YMA) reveals a 13–14° domain opening compared to glutamate-bound structures, confirming antagonist behavior . Key interactions include:

  • Salt bridges between the carboxylic acid and Arg523.

  • Hydrogen bonds between the pyrrolidine nitrogen and Glu738 .

Metabolic Stability

In vitro assays show moderate hepatic clearance (CLhep = 22 mL/min/kg), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.

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